N7-tert-Butyl Substitution Confers a Distinct Biological Activity Profile Compared to N7-Phenyl or N7-Unsubstituted Analogs
The target compound demonstrates a multitarget enzyme inhibition profile (rat DNA pol β IC50 = 11.5 µM; human DNA pol λ IC50 = 10.2 µM; mouse IMPDH2 IC50 > 100 µM) that is markedly different from the serotonin receptor-dominant activity observed in N7-aryl or N7-unsubstituted imidazo[2,1-f]purine-2,4-diones, which typically show 5-HT1A receptor Ki values in the 5.6–278 nM range but negligible polymerase or IMPDH activity [1][2]. This inverted target selectivity is directly attributable to the N7-tert-butyl group replacing aryl/piperazinyl pharmacophores.
| Evidence Dimension | Enzyme inhibition vs. receptor binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | Rat DNA pol β IC50: 11,500 nM; Human DNA pol λ IC50: 10,200 nM; Mouse IMPDH2 IC50: >100,000 nM |
| Comparator Or Baseline | N7-aryl imidazo[2,1-f]purine-2,4-diones: 5-HT1A Ki = 5.6–278 nM (receptor binding); no reported DNA pol or IMPDH inhibition |
| Quantified Difference | Functional target class shifts from G-protein coupled receptors (GPCRs) to DNA/IMP processing enzymes; >100-fold loss in 5-HT1A affinity compared to N7-aryl congeners |
| Conditions | BindingDB curated assay data; rat/human recombinant enzyme inhibition assays |
Why This Matters
This compound provides an orthogonal chemical biology starting point for investigating purine metabolism enzymes (DNA polymerases, IMPDH) without the serotonergic polypharmacology that confounds results with N7-aryl analogs.
- [1] BindingDB. BDBM50356643 (CHEMBL1917198): Affinity data for rat DNA polymerase beta, human DNA polymerase lambda, and mouse IMP dehydrogenase 2. View Source
- [2] Zagórska, A., et al. (2015). Structure–activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with antidepressant and anxiolytic-like activity. European Journal of Medicinal Chemistry, 97, 579-592. View Source
